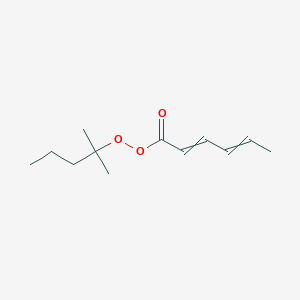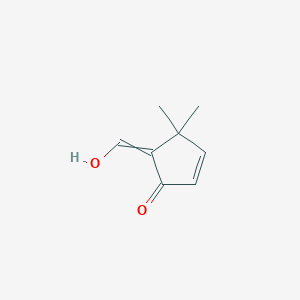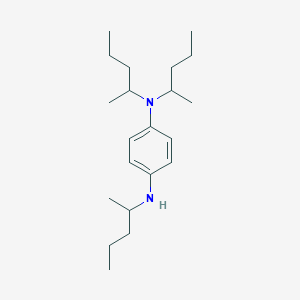
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with pentan-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure with different alkyl substituents.
N~1~-(4-Methylpentan-2-yl)-N~4~-(phenyl-D₅)benzene-1,4-diamine: Contains deuterium-labeled phenyl group.
N~1~,N~1~-diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Features quinoline moiety .
Uniqueness
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other benzene-1,4-diamine derivatives .
Propriétés
Numéro CAS |
61263-04-5 |
|---|---|
Formule moléculaire |
C21H38N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-N,4-N,4-N-tri(pentan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H38N2/c1-7-10-17(4)22-20-13-15-21(16-14-20)23(18(5)11-8-2)19(6)12-9-3/h13-19,22H,7-12H2,1-6H3 |
Clé InChI |
BMNMIRSGPHWATN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC1=CC=C(C=C1)N(C(C)CCC)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
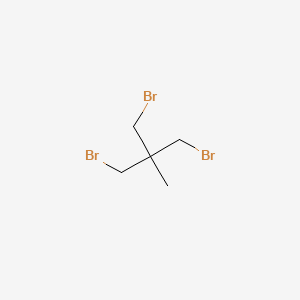
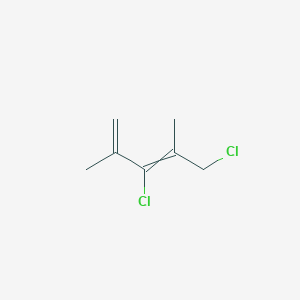
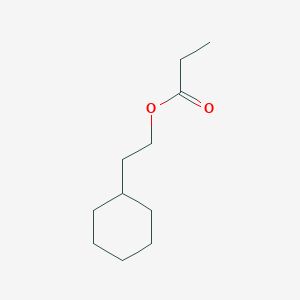
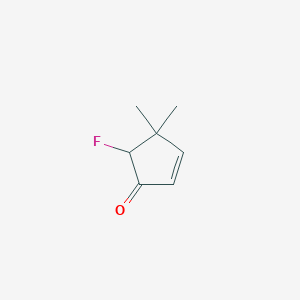
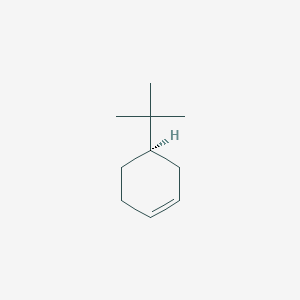
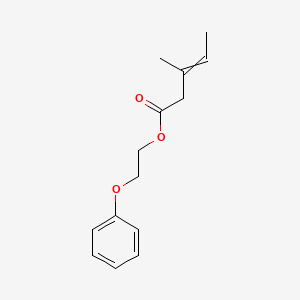

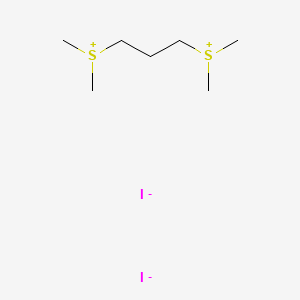
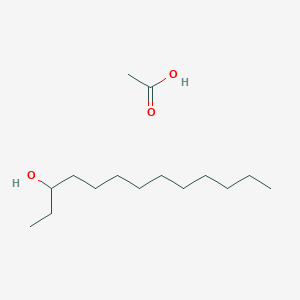
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
